1-Cyclohexyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
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Description
1-Cyclohexyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C17H20N6OS and its molecular weight is 356.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a triazole ring, like this one, are known to interact with a variety of enzymes and receptors due to their ability to form hydrogen bonds .
Mode of Action
Without specific studies on “1-Cyclohexyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea”, it’s hard to say exactly how it interacts with its targets. Generally, triazole compounds can form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Triazole derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
In silico pharmacokinetic studies could potentially provide insights into its absorption, distribution, metabolism, and excretion .
Biological Activity
1-Cyclohexyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea (CAS Number: 1903153-25-2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N6OS, with a molecular weight of 356.4 g/mol. Its structure includes a cyclohexyl group and a triazolo-pyridazin moiety, which are known for their diverse pharmacological activities.
Property | Value |
---|---|
Molecular Formula | C17H20N6OS |
Molecular Weight | 356.4 g/mol |
CAS Number | 1903153-25-2 |
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for combating oxidative stress in various biological systems, which can lead to cellular damage and various diseases .
Anticancer Activity
Studies have shown that urea derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression . In vitro studies indicated that specific structural modifications enhance the anticancer efficacy of these compounds.
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes. Triazole derivatives are known to act as enzyme inhibitors, including those involved in cancer metabolism and proliferation pathways. For example, compounds derived from similar structures have been reported to inhibit glycogen synthase kinase 3 (GSK-3), which plays a pivotal role in cancer biology .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The triazole ring can form hydrogen bonds with target proteins, influencing their activity.
- Enzyme Interaction : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Oxidative Stress Modulation : By scavenging free radicals, it may protect cells from oxidative damage.
Study on Anticancer Properties
A study investigated the cytotoxic effects of various urea derivatives on human melanoma cell lines. The results indicated that specific modifications in the urea structure significantly enhanced anticancer activity. For instance, a derivative similar to this compound exhibited an IC50 value of 16.23 μM against U937 cells compared to etoposide (17.94 μM) .
Antioxidant Activity Assessment
Another study evaluated the antioxidant properties of thiophene-containing ureas. The results showed a substantial reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating effective antioxidant activity .
Properties
IUPAC Name |
1-cyclohexyl-3-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6OS/c24-17(19-13-4-2-1-3-5-13)18-10-16-21-20-15-7-6-14(22-23(15)16)12-8-9-25-11-12/h6-9,11,13H,1-5,10H2,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXIKYLKOFFHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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